molecular formula C21H20N4O3 B11269635 3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11269635
M. Wt: 376.4 g/mol
InChI Key: VJCWMNFCMVQRSJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-diketone under acidic conditions.

    Oxadiazole ring formation: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride and a base.

    Coupling with the dimethoxyphenyl group: The final step involves coupling the oxadiazole-pyrazole intermediate with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in these diseases.

    Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique electronic and optical properties.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell proliferation. In agricultural applications, it may interfere with essential metabolic processes in pests or weeds, resulting in their death.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include other oxadiazole derivatives such as:

  • 3-(4-Methoxyphenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-12-5-6-14(9-13(12)2)16-11-17(24-23-16)21-22-20(25-28-21)15-7-8-18(26-3)19(10-15)27-4/h5-11H,1-4H3,(H,23,24)

InChI Key

VJCWMNFCMVQRSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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